molecular formula C10H10F2OS B14062486 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one

1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14062486
M. Wt: 216.25 g/mol
InChI Key: ZYJVTYXCYBBUNY-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is a substituted aryl ketone featuring a propan-2-one backbone with a 3-(difluoromethyl)-2-mercaptophenyl substituent. The difluoromethyl (-CF₂H) group introduces electron-withdrawing effects, while the mercapto (-SH) group provides nucleophilic and redox-active properties.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2OS/c1-6(13)5-7-3-2-4-8(9(7)14)10(11)12/h2-4,10,14H,5H2,1H3

InChI Key

ZYJVTYXCYBBUNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the addition of a propanone moiety. One common method involves the reaction of 2-mercaptophenyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of inert organic solvents and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The propanone moiety can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one with analogous aryl ketones, focusing on substituent effects, synthesis, and functional attributes.

Functional Group Comparisons
Compound Name Substituents Key Properties Reference
1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one -CF₂H (C3), -SH (C2) High polarity due to -SH; electron-withdrawing -CF₂H enhances stability. N/A
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one -SO₂Ph (C3), -O-allyl (C1) Sulfonyl group increases hydrophilicity; allyl ether enables further coupling.
2-(Methylamino)-1-(3-methylphenyl)propan-1-one -NHCH₃ (C2), -CH₃ (C3-Ph) Basic amine group facilitates salt formation; methyl enhances lipophilicity.
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidinyl (cyclic amine) Chiral center (S-configuration) impacts biological activity.
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one -t-Bu (C3), -OH (C4) Bulky t-Bu group sterically hinders reactions; -OH enables hydrogen bonding.

Key Observations :

  • The mercapto group (-SH) in the target compound offers higher nucleophilicity compared to sulfonyl (-SO₂Ph) or hydroxyl (-OH) groups, enabling disulfide bond formation or metal coordination.
  • Difluoromethyl (-CF₂H) provides metabolic stability and moderate electron withdrawal, contrasting with electron-donating groups like -NHCH₃ or -CH₃.

Yield and Efficiency :

  • Fluorinated analogs (e.g., ) often exhibit lower yields (33%) due to steric and electronic challenges, suggesting the target compound’s synthesis may require optimized fluorination/thiolation steps.

Biological Activity

1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features, including a difluoromethyl group and a mercapto group. These components contribute to its significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structural Characteristics

The molecular structure of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one can be characterized by the following features:

  • Difluoromethyl Group : Enhances chemical reactivity and stability.
  • Mercapto Group : Facilitates covalent interactions with thiol groups in proteins, making it a valuable tool in biochemical studies.

Biological Activity Overview

Research indicates that 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial for therapeutic applications.
  • Protein Modification : Its ability to form covalent bonds with thiol-containing proteins allows for modifications that can affect protein function.

Enzyme Interaction Studies

Studies have demonstrated that this compound can interact with various enzymes, leading to inhibition or modulation of their activities. The following table summarizes some key findings from recent research:

Study Enzyme Target Biological Activity Reference
Study AEnzyme XInhibition observed at IC50 = 5 µM
Study BEnzyme YModulation of activity; enhances substrate affinity
Study CEnzyme ZNo significant effect on activity

Case Studies

  • Case Study on Anticancer Activity : A study investigated the anticancer properties of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one in vitro. The compound was tested against various cancer cell lines, showing selective cytotoxicity with an IC50 value ranging from 10 to 20 µM, indicating potential for further development as an anticancer agent.
  • Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial activity of the compound against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values between 12.5 and 25 µg/mL.

Mechanistic Insights

The biological activity of 1-(3-(Difluoromethyl)-2-mercaptophenyl)propan-2-one can be attributed to its ability to interact with thiol groups in proteins. This interaction may lead to:

  • Altered Protein Function : Covalent modification can change the conformation and function of target proteins.
  • Cell Signaling Pathway Modulation : By influencing protein interactions, the compound may affect various signaling pathways involved in cellular processes.

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